molecular formula C8H7ClN2O3S B14860622 5-Methoxy-1H-benzimidazole-2-sulfonyl chloride

5-Methoxy-1H-benzimidazole-2-sulfonyl chloride

Cat. No.: B14860622
M. Wt: 246.67 g/mol
InChI Key: WKINAMNOBXWOFF-UHFFFAOYSA-N
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Description

5-Methoxy-1H-benzimidazole-2-sulfonyl chloride: is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the sulfonyl chloride group in this compound makes it a versatile intermediate for the synthesis of various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1H-benzimidazole-2-sulfonyl chloride typically involves the reaction of 5-methoxy-1H-benzimidazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

5-Methoxy-1H-benzimidazole+Chlorosulfonic acid5-Methoxy-1H-benzimidazole-2-sulfonyl chloride\text{5-Methoxy-1H-benzimidazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 5-Methoxy-1H-benzimidazole+Chlorosulfonic acid→5-Methoxy-1H-benzimidazole-2-sulfonyl chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1H-benzimidazole-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

    Hydrolysis: The compound can hydrolyze in the presence of water to form 5-Methoxy-1H-benzimidazole-2-sulfonic acid.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Hydrolysis: Conducted in aqueous media, often under acidic or basic conditions to facilitate the reaction.

    Reduction: Requires reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioate Derivatives: Formed by reaction with thiols.

Mechanism of Action

The mechanism of action of 5-Methoxy-1H-benzimidazole-2-sulfonyl chloride and its derivatives depends on the specific application. In medicinal chemistry, these compounds often target enzymes or receptors involved in disease pathways. For example, benzimidazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The sulfonyl chloride group can react with nucleophilic sites on proteins, modifying their activity and function.

Comparison with Similar Compounds

  • 5-Methoxy-1H-benzimidazole-2-thiol
  • 5-Methoxy-1H-benzimidazole-2-sulfonic acid
  • 5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfonyl-1H-benzimidazole

Properties

Molecular Formula

C8H7ClN2O3S

Molecular Weight

246.67 g/mol

IUPAC Name

6-methoxy-1H-benzimidazole-2-sulfonyl chloride

InChI

InChI=1S/C8H7ClN2O3S/c1-14-5-2-3-6-7(4-5)11-8(10-6)15(9,12)13/h2-4H,1H3,(H,10,11)

InChI Key

WKINAMNOBXWOFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)Cl

Origin of Product

United States

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